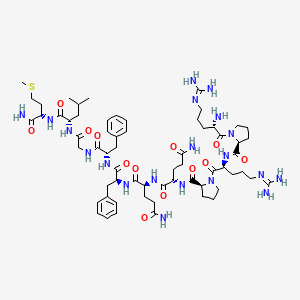
Substance P (alligator)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Substance P (alligator): is a neuropeptide derived from alligators. It is a member of the tachykinin peptide family and has a primary structure delineated as Arg-Pro-Arg-Pro-Gln-Gln-Phe-Phe-Gly-Leu-Met-NH2 . This compound is known for its role in various physiological processes, including pain perception and neurogenic inflammation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: : The synthesis of Substance P (alligator) involves solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process typically starts with the attachment of the C-terminal amino acid to a solid resin, followed by sequential addition of protected amino acids. Each amino acid is coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: : Industrial production of Substance P (alligator) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to ensure the purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: : Substance P (alligator) undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the methionine residue, leading to the formation of methionine sulfoxide.
Reduction: Reduction reactions can reverse the oxidation of methionine.
Substitution: Amino acid residues in Substance P can be substituted with other amino acids to study structure-activity relationships.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) is commonly used for oxidation reactions.
Reduction: Dithiothreitol (DTT) is used for reduction reactions.
Substitution: Amino acid derivatives and coupling reagents like DIC and HOBt are used for substitution reactions.
Major Products
Oxidation: Methionine sulfoxide-containing Substance P.
Reduction: Restored methionine-containing Substance P.
Substitution: Various analogs of Substance P with different amino acid residues.
Wissenschaftliche Forschungsanwendungen
Substance P (alligator) has a wide range of scientific research applications:
Chemistry
Biology
- Investigated for its role in pain perception and neurogenic inflammation .
- Studied for its effects on gastrointestinal functions and neuroimmune interactions .
Medicine
- Explored as a potential therapeutic target for pain management and inflammatory diseases .
- Used in research on pseudo-allergic reactions and their mechanisms .
Industry
Wirkmechanismus
Substance P (alligator) exerts its effects by binding to the neurokinin 1 (NK1) receptor, a G-protein-coupled receptor. Upon binding, it activates intracellular signaling pathways, including the production of inositol trisphosphate (IP3) and the release of calcium ions (Ca2+) from intracellular stores. This leads to various physiological responses, such as smooth muscle contraction, vasodilation, and plasma extravasation .
Vergleich Mit ähnlichen Verbindungen
Substance P (alligator) is compared with other tachykinins, such as neurokinin A and neurokinin B:
Neurokinin A: Similar in structure to Substance P, with nearly identical biological activities.
Neurokinin B: Also similar in structure, primarily mediates pain transmission.
Uniqueness
- Substance P (alligator) is unique due to its specific amino acid sequence derived from alligators, which may confer distinct biological properties .
Similar Compounds
- Neurokinin A
- Neurokinin B
- Vasoactive intestinal peptide
- Neuropeptide Y
Eigenschaften
Molekularformel |
C63H98N20O13S |
|---|---|
Molekulargewicht |
1375.6 g/mol |
IUPAC-Name |
(2S)-N-[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C63H98N20O13S/c1-36(2)32-44(56(91)76-40(52(67)87)26-31-97-3)75-51(86)35-74-53(88)45(33-37-14-6-4-7-15-37)80-57(92)46(34-38-16-8-5-9-17-38)81-55(90)41(22-24-49(65)84)77-54(89)42(23-25-50(66)85)78-58(93)48-21-13-30-83(48)61(96)43(19-11-28-73-63(70)71)79-59(94)47-20-12-29-82(47)60(95)39(64)18-10-27-72-62(68)69/h4-9,14-17,36,39-48H,10-13,18-35,64H2,1-3H3,(H2,65,84)(H2,66,85)(H2,67,87)(H,74,88)(H,75,86)(H,76,91)(H,77,89)(H,78,93)(H,79,94)(H,80,92)(H,81,90)(H4,68,69,72)(H4,70,71,73)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-/m0/s1 |
InChI-Schlüssel |
CTQWSDGCVRKABT-BHEJXMHWSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCN=C(N)N)N |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C3CCCN3C(=O)C(CCCN=C(N)N)NC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















